molecular formula C12H16F3N5 B11744930 1-(Difluoromethyl)-n-[(1-ethyl-5-fluoro-3-methyl-1h-pyrazol-4-yl)methyl]-3-methyl-1h-pyrazol-4-amine

1-(Difluoromethyl)-n-[(1-ethyl-5-fluoro-3-methyl-1h-pyrazol-4-yl)methyl]-3-methyl-1h-pyrazol-4-amine

Cat. No.: B11744930
M. Wt: 287.28 g/mol
InChI Key: RRZKDNXPJIPOSD-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-n-[(1-ethyl-5-fluoro-3-methyl-1h-pyrazol-4-yl)methyl]-3-methyl-1h-pyrazol-4-amine is a complex organic compound that features a difluoromethyl group and multiple pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-n-[(1-ethyl-5-fluoro-3-methyl-1h-pyrazol-4-yl)methyl]-3-methyl-1h-pyrazol-4-amine typically involves multiple steps. One common approach is the difluoromethylation of heterocycles via a radical process . This method is advantageous due to its ability to functionalize diverse fluorine-containing heterocycles, which are core moieties of various biologically active ingredients.

Industrial Production Methods: Industrial production of this compound may involve a direct fluorination reaction with elemental fluorine in a reactor resistant to elemental fluorine and hydrogen fluoride . The starting material, a difluoromethyl-pyrazole compound, is dissolved in an inert solvent and subjected to the direct fluorination reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-n-[(1-ethyl-5-fluoro-3-methyl-1h-pyrazol-4-yl)methyl]-3-methyl-1h-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace a leaving group on the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrazole derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

1-(Difluoromethyl)-n-[(1-ethyl-5-fluoro-3-methyl-1h-pyrazol-4-yl)methyl]-3-methyl-1h-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-n-[(1-ethyl-5-fluoro-3-methyl-1h-pyrazol-4-yl)methyl]-3-methyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group and pyrazole rings play crucial roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Uniqueness: 1-(Difluoromethyl)-n-[(1-ethyl-5-fluoro-3-methyl-1h-pyrazol-4-yl)methyl]-3-methyl-1h-pyrazol-4-amine is unique due to its specific combination of difluoromethyl and pyrazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H16F3N5

Molecular Weight

287.28 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine

InChI

InChI=1S/C12H16F3N5/c1-4-19-11(13)9(7(2)17-19)5-16-10-6-20(12(14)15)18-8(10)3/h6,12,16H,4-5H2,1-3H3

InChI Key

RRZKDNXPJIPOSD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC2=CN(N=C2C)C(F)F)F

Origin of Product

United States

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